REACTION_CXSMILES
|
[CH2:1]([S:11](Cl)(=[O:13])=[O:12])[CH2:2][S:3][S:4][CH2:5][CH2:6][S:7](Cl)(=[O:9])=[O:8].S(Cl)(Cl)(=O)=[O:16].[OH2:20]>C(#N)C>[CH2:1]([S:11]([OH:13])(=[O:16])=[O:12])[CH2:2][S:3][S:4][CH2:5][CH2:6][S:7]([OH:9])(=[O:8])=[O:20]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CSSCCS(=O)(=O)Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was then concentrated by rotary evaporation at elevated temperature
|
Type
|
CUSTOM
|
Details
|
to remove the volatile acetonitrile solvent
|
Type
|
WASH
|
Details
|
The remaining aqueous solution was washed with dichloromethane (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CSSCCS(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |